molecular formula C34H49BrP+ B12814130 Hexadecyl(triphenyl)phosphanium;hydrobromide

Hexadecyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12814130
M. Wt: 568.6 g/mol
InChI Key: UXMZNEHSMYESLH-UHFFFAOYSA-N
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Description

(1-Hexadecyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C34H48BrP . It is widely used in various fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, as a phase transfer catalyst, and in biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hexadecyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with hexadecyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

Ph3P+C16H33BrPh3P+C16H33Br\text{Ph}_3\text{P} + \text{C}_{16}\text{H}_{33}\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}_{16}\text{H}_{33}\text{Br}^- Ph3​P+C16​H33​Br→Ph3​P+C16​H33​Br−

Industrial Production Methods

In industrial settings, the production of (1-Hexadecyl)triphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Hexadecyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions would yield the corresponding alcohol.

Scientific Research Applications

(1-Hexadecyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Hexadecyl)triphenylphosphonium bromide involves its ability to interact with biological membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, while the triphenylphosphonium moiety facilitates interaction with mitochondrial membranes. This selective targeting is utilized in various biological and medical applications.

Comparison with Similar Compounds

Similar Compounds

    (1-Hexyl)triphenylphosphonium bromide: Similar in structure but with a shorter alkyl chain.

    Triphenylphosphine hydrobromide: Lacks the long alkyl chain, making it less effective in membrane targeting.

Uniqueness

(1-Hexadecyl)triphenylphosphonium bromide is unique due to its long alkyl chain, which enhances its ability to integrate into lipid membranes and target mitochondria. This property makes it particularly useful in biological and medical research .

Properties

Molecular Formula

C34H49BrP+

Molecular Weight

568.6 g/mol

IUPAC Name

hexadecyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;

InChI Key

UXMZNEHSMYESLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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